molecular formula C30H38O5 B053721 Iloprost phenacyl ester CAS No. 122405-30-5

Iloprost phenacyl ester

Cat. No. B053721
M. Wt: 478.6 g/mol
InChI Key: CZUMMMDKQYRZDP-JCAXBLPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iloprost phenacyl ester is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of iloprost, a drug used for treating pulmonary arterial hypertension. Iloprost phenacyl ester has been found to have several unique properties that make it an excellent tool for scientific research.

Scientific Research Applications

Pulmonary Hypertension Treatment

Iloprost, as a stable analog of endogenous prostacyclin, has been widely used in treating pulmonary hypertension (PH). It's particularly effective in its inhalative form, providing an important alternative in drug treatment for PH. Inhalative iloprost is recognized for its efficacy and safety, and it's often used in combination therapy for treating PH. Its utility extends to acute testing of pulmonary vasoreactivity and intensive care therapy of manifest right heart failure (Ewert et al., 2009).

Asthma Treatment

Iloprost inhalation has shown promising results in a murine model of asthma. It effectively suppressed the cardinal features of asthma when administered during the priming or challenge phase. The mechanism of its action involves interfering with the function of lung myeloid dendritic cells, critical antigen-presenting cells of the airways. This interference inhibits the maturation and migration of these cells, thus abolishing the induction of an allergen-specific Th2 response. The autonomy of iloprost-treated dendritic cells means they no longer induce Th2 differentiation from naive T cells or boost effector cytokine production in primed Th2 cells, showcasing a potential pathway for clinical effectiveness studies using inhaled iloprost for asthma treatment (Idzko et al., 2007).

Modulation of Endothelial Cell Adhesion Molecules

Iloprost has been shown to down-regulate lymphocyte adhesion to endothelium by modulating adhesion molecule expression on the surface of endothelial cells. This effect is particularly significant in the presence of iloprost, where both lymphocyte adhesion and IL-1 stimulated expression of ICAM-1 and ELAM-1 exhibited a significant reduction. This suggests that iloprost attenuates the inflammatory response through modulation of cellular interactions, proposing a potential mechanism of action when used in the treatment of pathological conditions characterized by endothelial activation (Della Bella et al., 2001).

Leukocyte Adherence and Microvascular Blood Flow

In the context of experimental endotoxemia, iloprost has been effective in attenuating leukocyte adherence in intestinal venules and improving intestinal microvascular blood flow. The administration of iloprost significantly reduced the count of adherent leukocytes and maintained microvascular blood flow close to control levels, indicating its potential in impacting endotoxin-induced intestinal injury (Lehmann et al., 2001).

Activation of PPARα/δ

Iloprost has been recognized for its interaction with peroxisome proliferator-activated receptors (PPARs), important regulators of various biological effects such as metabolic and cardiovascular physiology. The structural basis of the recognition of PPARα/δ by iloprost was illustrated through crystal structures of the PPARα ligand-binding domain and PPARδ ligand-binding domain bound to iloprost. This interaction not only confirms the direct interaction between iloprost and PPARs but also provides a molecular basis for the PPAR subtype selectivity toward iloprost ligand. It opens avenues for designing novel compounds targeting PPARs based on existing iloprost drugs (Jin et al., 2011).

properties

CAS RN

122405-30-5

Product Name

Iloprost phenacyl ester

Molecular Formula

C30H38O5

Molecular Weight

478.6 g/mol

IUPAC Name

phenacyl (5Z)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate

InChI

InChI=1S/C30H38O5/c1-3-4-10-21(2)27(31)16-15-25-26-18-22(17-24(26)19-28(25)32)11-8-9-14-30(34)35-20-29(33)23-12-6-5-7-13-23/h5-7,11-13,15-16,21,24-28,31-32H,8-10,14,17-20H2,1-2H3/b16-15+,22-11-

InChI Key

CZUMMMDKQYRZDP-JCAXBLPDSA-N

Isomeric SMILES

CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C\CCCC(=O)OCC(=O)C3=CC=CC=C3)/C2)O)O

SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCC(=O)C3=CC=CC=C3)C2)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCC(=O)C3=CC=CC=C3)C2)O)O

Other CAS RN

78919-13-8

physical_description

Solid

solubility

2.00e-03 g/L

synonyms

iloprost phenacyl ester
iloprost-PE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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